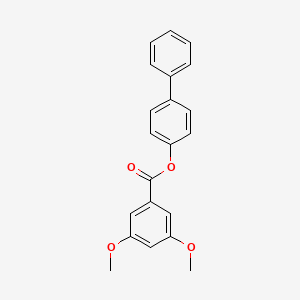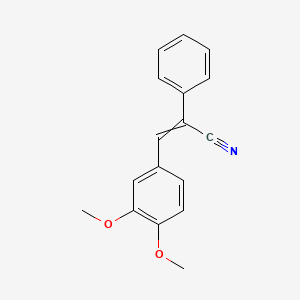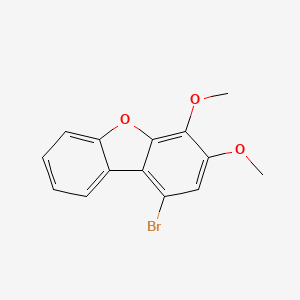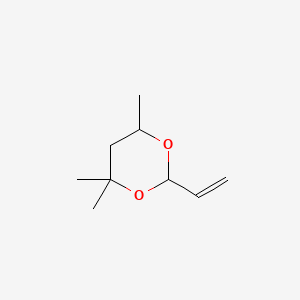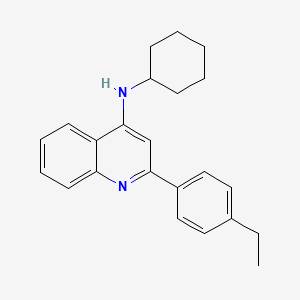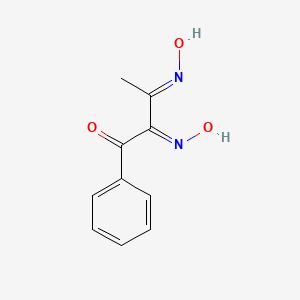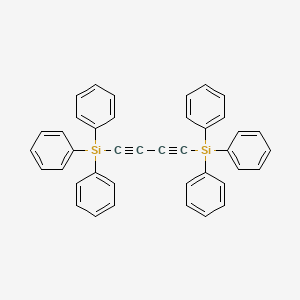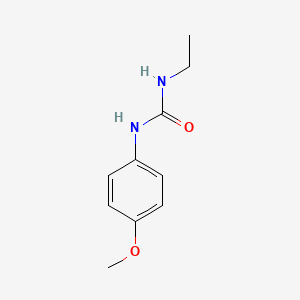
2,6-Dimethylpiperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylpiperidine-1-carbaldehyde is an organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic amine, where two methyl groups are attached at the 2 and 6 positions, and an aldehyde group is attached at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylpiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine, followed by oxidation to introduce the aldehyde group . The reduction step typically employs hydrogenation over a suitable catalyst, such as palladium on carbon, under mild conditions. The oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 2,6-Dimethylpiperidine-1-carboxylic acid.
Reduction: 2,6-Dimethylpiperidine-1-methanol.
Substitution: Various N-alkyl or N-acyl derivatives of 2,6-dimethylpiperidine.
Applications De Recherche Scientifique
2,6-Dimethylpiperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 2,6-dimethylpiperidine-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect biological activity. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: A derivative lacking the aldehyde group, used as a precursor in the synthesis of 2,6-dimethylpiperidine-1-carbaldehyde.
2,6-Lutidine: The parent compound from which 2,6-dimethylpiperidine is derived.
Piperidine: The basic structure without methyl or aldehyde substitutions.
Uniqueness
This compound is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
20722-50-3 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2,6-dimethylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7-4-3-5-8(2)9(7)6-10/h6-8H,3-5H2,1-2H3 |
Clé InChI |
ZZSRDYOYTXLWMU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
